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Compound of Interest

Compound Name: 1-Chloro-5-methylhexane

Cat. No.: B1294878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-chloro-5-methylhexane, a

versatile haloalkane intermediate in organic synthesis. It details the compound's

physicochemical properties, synthesis and reaction protocols, spectroscopic profile, and safety

information.

Physicochemical Properties
1-Chloro-5-methylhexane, also known as isoheptyl chloride, is a colorless liquid.[1] Its

properties make it a useful building block in various chemical transformations. The key

physicochemical data are summarized in the table below.
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Property Value Source

Molecular Formula C₇H₁₅Cl [1][2]

Molecular Weight 134.65 g/mol [1][3]

CAS Number 33240-56-1 [2][4]

Appearance Colorless liquid [1]

Density (estimated) 0.864 - 0.877 g/cm³ [1]

Boiling Point (estimated) 152.39 °C [1]

Melting Point (estimated) -69.5 °C [1]

Octanol-Water Partition

Coefficient (log P)
3.051 [1]

Enthalpy of Formation (gas,

calculated)
-208.83 kJ/mol [1]

Gibbs Free Energy of

Formation (gas, calculated)
-6.31 kJ/mol [1]

Solubility Profile:

Due to its alkyl chain, 1-chloro-5-methylhexane has low solubility in water.[1] Its high octanol-

water partition coefficient indicates significant lipophilicity, suggesting a strong preference for

organic phases.[1] It is expected to be readily miscible with nonpolar and moderately polar

organic solvents such as hexane, diethyl ether, and dichloromethane.[1]

Synthesis and Experimental Protocols
1-Chloro-5-methylhexane can be synthesized through various methods, with the free-radical

halogenation of the corresponding alkane being a common approach.[1]

Synthesis via Free-Radical Chlorination of 5-
Methylhexane
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This protocol describes the synthesis of 1-chloro-5-methylhexane from 5-methylhexane using

chlorine gas under UV irradiation. This reaction proceeds via a free-radical chain mechanism.

Experimental Protocol:

Materials: 5-methylhexane, chlorine (Cl₂) gas, anhydrous sodium sulfate, nitrogen (N₂) gas.

Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux

condenser, a magnetic stirrer, and a UV lamp. The outlet of the condenser should be

connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine and

HCl gas.

Procedure:

Charge the flask with 5-methylhexane (1.0 mol).

Flush the apparatus with nitrogen gas to remove air and moisture.

Initiate stirring and begin UV irradiation of the flask.

Slowly bubble chlorine gas (1.0 mol) through the solution via the gas inlet tube. The

reaction is exothermic and the rate of chlorine addition should be controlled to maintain a

gentle reflux.

Monitor the reaction progress using gas chromatography (GC) until the desired conversion

is achieved. Note that this reaction can produce a mixture of chlorinated isomers.

Once the reaction is complete, stop the chlorine flow and UV irradiation, and flush the

system with nitrogen to remove any remaining HCl and chlorine.

Wash the resulting mixture with a saturated sodium bicarbonate solution to neutralize any

residual acid, followed by washing with water.

Dry the organic layer over anhydrous sodium sulfate.

Fractionally distill the dried liquid to isolate 1-chloro-5-methylhexane from other isomers

and unreacted starting material.
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Logical Workflow for Synthesis and Purification:

Synthesis and Purification Workflow

Reaction Setup

Work-up

Purification

Charge flask with 5-methylhexane

Flush with N₂

Initiate UV irradiation and stirring

Introduce Cl₂ gas

Monitor reaction by GC

Quench reaction and flush with N₂

Wash with NaHCO₃ solution

Wash with water

Dry with Na₂SO₄

Fractional Distillation

Isolated 1-Chloro-5-methylhexane

Click to download full resolution via product page
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Caption: Workflow for the synthesis and purification of 1-chloro-5-methylhexane.

Chemical Reactions
The chlorine atom in 1-chloro-5-methylhexane serves as a good leaving group, making the

compound a valuable substrate for nucleophilic substitution and elimination reactions.[1]

Nucleophilic Substitution (Sₙ2)
1-Chloro-5-methylhexane readily undergoes Sₙ2 reactions with various nucleophiles.[1] The

reaction with sodium cyanide to form 5-methylhexanenitrile is a representative example.

Experimental Protocol: Synthesis of 5-Methylhexanenitrile

Materials: 1-chloro-5-methylhexane, sodium cyanide (NaCN), acetone (anhydrous), diethyl

ether, water.

Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

Procedure:

In the round-bottom flask, dissolve sodium cyanide (1.1 mol equivalent) in anhydrous

acetone.

Add 1-chloro-5-methylhexane (1.0 mol equivalent) to the solution.

Heat the mixture to reflux with stirring and maintain for several hours. Monitor the

reaction's completion by GC or TLC.

After cooling to room temperature, filter the mixture to remove the precipitated sodium

chloride.

Evaporate the acetone from the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with water to remove any remaining

inorganic salts.

Dry the ether layer over anhydrous magnesium sulfate.
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Evaporate the diethyl ether and purify the resulting crude 5-methylhexanenitrile by vacuum

distillation.

Sₙ2 Reaction Pathway:

Sₙ2 Reaction of 1-Chloro-5-methylhexane with Cyanide

NC⁻

[NC⋯CH₂(⋯(CH₂)₃-CH(CH₃)-CH₃)⋯Cl]⁻

Backside attack

H₃C-CH(CH₃)-(CH₂)₃-CH₂-Cl

NC-CH₂-(CH₂)₃-CH(CH₃)-CH₃ Cl⁻

Click to download full resolution via product page

Caption: Sₙ2 reaction mechanism showing backside attack by the cyanide nucleophile.

Elimination (E2)
In the presence of a strong, sterically hindered base, 1-chloro-5-methylhexane can undergo

an E2 elimination reaction to form 5-methylhex-1-ene.

Reaction Conditions:

Substrate: 1-chloro-5-methylhexane

Base: A strong, bulky base such as potassium tert-butoxide (KOtBu).

Solvent: A polar aprotic solvent like tert-butanol.

Product: The major product is typically the less substituted alkene (Hofmann product) due to

the steric hindrance of the base favoring abstraction of the more accessible proton on the
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terminal carbon.

E2 Elimination Pathway:

E2 Elimination of 1-Chloro-5-methylhexane

B:⁻

H-CH(R)-CH₂-Cl

Proton abstraction

B-H

CH₂(R)=CH₂

π-bond formation

Cl⁻

Loss of leaving group

Click to download full resolution via product page

Caption: E2 elimination mechanism showing concerted proton abstraction and loss of the

leaving group.

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-chloro-5-
methylhexane.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 1-chloro-5-
methylhexane, the key absorptions are:
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Wavenumber (cm⁻¹) Intensity Assignment

2850-3000 Strong
C-H stretching (sp³ hybridized

carbons)[5][6]

1470-1450 Medium C-H bending (scissoring)[5]

1370-1390 Medium C-H bending (methyl rock)[5]

850-550 Medium-Strong C-Cl stretching[5]

Data interpreted from NIST Chemistry WebBook and general IR correlation tables.[2][5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Proposed Fragment Notes

134/136 [C₇H₁₅Cl]⁺

Molecular ion peak (M⁺). The

M+2 peak is due to the ³⁷Cl

isotope.

99 [C₇H₁₅]⁺ Loss of Cl radical.

57 [C₄H₉]⁺

Fragmentation of the alkyl

chain, a stable tertiary butyl

cation is unlikely but a butyl

fragment is common.[7]

43 [C₃H₇]⁺

Propyl cation fragment, often a

prominent peak in alkanes.[7]

[8]

Data interpreted from general fragmentation patterns of alkyl halides.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.5 Triplet 2H -CH₂-Cl

~1.7 Multiplet 2H -CH₂-CH₂-Cl

~1.5 Multiplet 1H -CH(CH₃)₂

~1.2-1.4 Multiplet 4H -CH₂-CH₂-CH(CH₃)₂

~0.9 Doublet 6H -CH(CH₃)₂

¹³C NMR (Predicted):

Chemical Shift (ppm) Assignment

~45 -CH₂-Cl

~38 -CH₂-CH(CH₃)₂

~34 -CH₂-CH₂-Cl

~28 -CH(CH₃)₂

~26 -CH₂-CH₂-CH(CH₃)₂

~22 -CH(CH₃)₂

Note: NMR data are predicted based on standard chemical shift values and coupling patterns.

Actual experimental values may vary depending on the solvent and other conditions.

Applications
1-Chloro-5-methylhexane is primarily used as an intermediate in organic synthesis.[1] Its

ability to undergo nucleophilic substitution allows for the introduction of various functional

groups. It has also been investigated as a potential solvent and for use in the synthesis of ionic
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liquids.[1] Furthermore, its well-defined structure makes it suitable as a reference material in

analytical techniques like GC-MS.[1]

Safety and Handling
1-Chloro-5-methylhexane is considered a hazardous chemical and should be handled with

appropriate safety precautions.

Hazards: Flammable liquid and vapor.[3] Causes skin and serious eye irritation.[3] May

cause respiratory irritation.[3]

Handling: Use in a well-ventilated area.[1] Wear suitable protective clothing, gloves, and

eye/face protection.[1] Keep away from heat, sparks, and open flames.[3]

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek

immediate medical attention.[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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